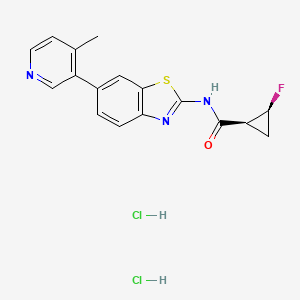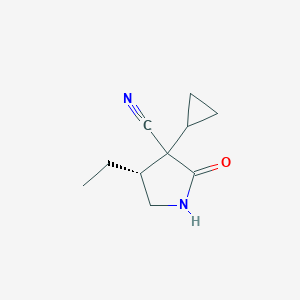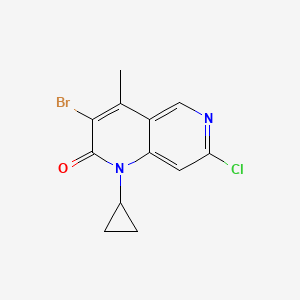
c-ABL-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-ABL-IN-1 is a novel and specific inhibitor of the c-Abl protein, which is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, and differentiation. This compound has shown significant potential in preventing the progression of neurodegenerative diseases such as Parkinson’s disease .
准备方法
The preparation of c-ABL-IN-1 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally adding deionized water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not extensively documented, but they likely involve similar steps with optimization for large-scale synthesis.
化学反应分析
c-ABL-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
c-ABL-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of c-Abl kinase activity. In biology, it helps in understanding the role of c-Abl in cellular processes. In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases like Parkinson’s disease by preventing the progression of neurodegeneration . Additionally, it has applications in cancer research, particularly in targeting chronic myeloid leukemia (CML) and other malignancies .
作用机制
The mechanism of action of c-ABL-IN-1 involves the inhibition of the c-Abl tyrosine kinase. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that promote cell growth and survival. This compound binds to the myristoyl pocket of the c-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing its activation . This mechanism is particularly effective in preventing the progression of diseases like Parkinson’s disease and chronic myeloid leukemia .
相似化合物的比较
c-ABL-IN-1 can be compared with other similar compounds such as imatinib, nilotinib, and dasatinib. These compounds also target the c-Abl kinase but differ in their binding sites and mechanisms of action. For example, imatinib binds to the ATP-binding site of c-Abl, while this compound binds to the myristoyl pocket . This unique binding site of this compound provides a distinct advantage in terms of specificity and reduced off-target effects. Other similar compounds include GNF-2, GNF-5, and ABL-001, which are also allosteric inhibitors of c-Abl kinase .
属性
分子式 |
C17H16Cl2FN3OS |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
(1S,2S)-2-fluoro-N-[6-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H14FN3OS.2ClH/c1-9-4-5-19-8-12(9)10-2-3-14-15(6-10)23-17(20-14)21-16(22)11-7-13(11)18;;/h2-6,8,11,13H,7H2,1H3,(H,20,21,22);2*1H/t11-,13+;;/m1../s1 |
InChI 键 |
CKKZDNADJKPOGH-FZIZHOOBSA-N |
手性 SMILES |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)[C@@H]4C[C@@H]4F.Cl.Cl |
规范 SMILES |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide](/img/structure/B13905467.png)


![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)

![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)

![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)




